2-Hydroxytridecan-3-one
Description
2-Hydroxytridecan-3-one is a hydroxy ketone with a 13-carbon alkyl chain, featuring a hydroxyl group at the second carbon and a ketone group at the third position. This compound is structurally notable for its bifunctional nature, combining hydrophilic (hydroxyl) and hydrophobic (long alkyl chain) properties. Such characteristics make it relevant in organic synthesis, particularly in studies of hydrogen bonding, solubility behavior, and surfactant applications.
Properties
CAS No. |
62763-34-2 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-hydroxytridecan-3-one |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12,14H,3-11H2,1-2H3 |
InChI Key |
NZRIHHYDYXAJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Hydroxytridecan-3-one typically involves the enzyme CqsA, which catalyzes the reaction between (S)-2-aminobutyrate and decanoyl coenzyme A to produce 3-aminotridecan-4-one. This intermediate is then converted to 2-Hydroxytridecan-3-one through a series of enzymatic reactions .
Chemical Reactions Analysis
2-Hydroxytridecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include ketones, alcohols, and substituted hydroxyketones .
Scientific Research Applications
2-Hydroxytridecan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study hydroxyketone reactions and mechanisms.
Industry: It is studied for its potential use in developing biosensors and biofilm inhibitors.
Mechanism of Action
The mechanism of action of 2-Hydroxytridecan-3-one involves its role as a quorum sensing signal molecule. It is synthesized by the enzyme CqsA and detected by the receptor CqsS. This interaction regulates gene expression related to biofilm formation, virulence, and other communal behaviors in bacteria . The molecular targets include various genes involved in these processes, and the pathways often involve signal transduction mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Functional Group Variations
The following compounds are selected for comparison based on chain length, functional groups, and reactivity:
Detailed Analysis
Functional Group Influence 2-Hydroxytridecan-3-one vs. 2-Undecanone: The hydroxyl group in 2-hydroxytridecan-3-one enhances its polarity compared to 2-undecanone, a simple ketone. This difference likely increases its solubility in polar solvents (e.g., water-alcohol mixtures) and its ability to form hydrogen bonds, which could expand its utility in catalytic or surfactant systems. In contrast, 2-undecanone’s nonpolar alkyl chain dominates its behavior, making it more volatile and suitable for applications like insect repellency . Hydroxy Ketones vs. Pyridazinone Derivatives: Pyridazinone derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) exhibit aromatic heterocyclic structures with chlorine substituents, enabling strong electrophilic reactivity and medicinal applications . In contrast, 2-hydroxytridecan-3-one lacks aromaticity, limiting its direct pharmacological relevance but favoring its use in materials science.
Synthetic and Purification Methods 2-Hydroxytridecan-3-one may require specialized synthesis routes, such as oxidation of secondary alcohols or hydroxy-directed ketonization. This contrasts with the straightforward alkylation methods used for pyridazinone derivatives (e.g., reaction with halides in acetone/potassium carbonate systems) . Purification of hydroxy ketones might involve chromatographic techniques (e.g., preparative TLC with polar solvents), akin to methods described for pyridazinones .
Physicochemical Properties Boiling Points/Melting Points: Longer alkyl chains (e.g., C13 in 2-hydroxytridecan-3-one vs. C11 in 2-undecanone) typically elevate melting/boiling points due to increased van der Waals interactions. The hydroxyl group further raises the melting point via hydrogen bonding. Solubility: 2-Hydroxytridecan-3-one is expected to show moderate solubility in both polar (ethanol, acetone) and nonpolar solvents (hexane), whereas 2-undecanone is predominantly soluble in nonpolar media .
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